(R)-2-氨基癸酸

描述

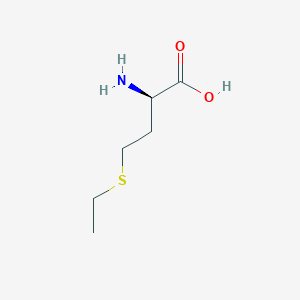

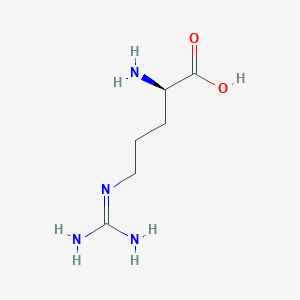

(R)-2-Aminodecanoic acid, also known as RADA, is an important organic compound that is widely used in scientific research. It is a chiral, amino acid-like compound that is found naturally in some bacteria and can also be synthesized in the laboratory. RADA has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields.

科学研究应用

生物学意义和合成方法

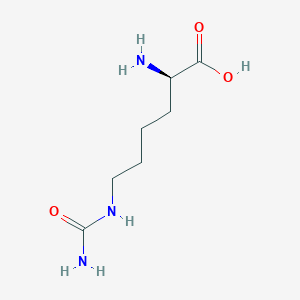

(R)-2-氨基癸酸及其衍生物已被广泛研究,因其在生物活性化合物中的重要性和合成新分子的潜力而备受关注。它们是生物活性化合物中的关键结构片段,在有机化学和生物化学等各个科学领域发挥作用。例如,相关化合物2,3-二氨基丙酸在环境友好的燃料电池中用于安全产氢,作为凝胶膜中的CO2载体,以及在食品化学中作为多酚氧化酶的抑制剂和美拉德褐化的增强剂(Viso et al., 2011)。

不对称合成

(R)-2-氨基癸酸衍生物的不对称合成在药物化学和药物设计领域备受关注。一项研究详细介绍了使用手性甘氨酸席夫碱的镍(II)配合物合成(S)-α-(辛基)甘氨酸((S)-2-氨基癸酸)的过程,显示了该氨基酸及其衍生物大规模不对称合成的潜力(Fu et al., 2020)。

在药物化学中的潜力

(R)-氨基膦酸,类似于(R)-2-氨基癸酸的氨基酸类似物,在医药和农药化学领域具有广泛的应用。它们的主要作用是抑制各种酶,其中一些化合物已经商业化。这些化合物展示了开发新药物前导的潜力(Mucha et al., 2011)。

作用机制

Target of Action

It is known that amino acids can interact with various proteins, enzymes, and receptors in the body . The specific targets would depend on the structure and properties of the amino acid, as well as the physiological context.

Mode of Action

The mode of action of ®-2-Aminodecanoic acid is likely to involve its interaction with its targets, leading to changes in their function or activity . This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor, triggering a cellular response . The exact mechanisms would depend on the specific targets and the biological context.

Biochemical Pathways

®-2-Aminodecanoic acid, like other amino acids, is likely to be involved in various biochemical pathways. It could be involved in protein synthesis, serving as a building block for proteins . It could also be involved in metabolic pathways, serving as a substrate for enzymes . The exact pathways and downstream effects would depend on the specific targets and the biological context.

Pharmacokinetics

It is known that amino acids are generally well-absorbed in the gut, widely distributed in the body, metabolized in various tissues, and excreted in the urine .

Result of Action

The molecular and cellular effects of ®-2-Aminodecanoic acid would depend on its targets and mode of action. It could potentially influence cell growth, metabolism, signaling, and other cellular processes . The exact effects would depend on the specific targets and the biological context.

Action Environment

The action, efficacy, and stability of ®-2-Aminodecanoic acid could be influenced by various environmental factors. These could include pH and temperature, which can affect the structure and function of proteins and enzymes . Other factors could include the presence of other molecules, the physiological state of the cells, and the specific tissue or organ environment .

属性

IUPAC Name |

(2R)-2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707955 | |

| Record name | (2R)-2-Aminodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminodecanoic acid | |

CAS RN |

84276-16-4 | |

| Record name | (2R)-2-Aminodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-2-Aminodecanoic acid in the context of the research paper?

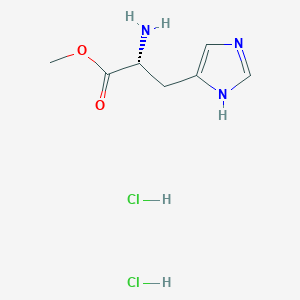

A1: (R)-2-Aminodecanoic acid serves as a crucial chiral building block in the synthesis of (R)-4-dodecanolide []. The researchers utilized (R)-2-Aminodecanoic acid, obtained through enzymatic resolution, to construct the desired stereochemistry of the target molecule. This highlights the importance of (R)-2-Aminodecanoic acid in accessing specific enantiomers of biologically relevant compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。